

# Comparing the effectiveness of different BOX ligand derivatives in cyclopropanation

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## A Comparative Guide to BOX Ligand Derivatives for Asymmetric Cyclopropanation

For Researchers, Scientists, and Drug Development Professionals

The construction of stereochemically defined cyclopropane rings is a cornerstone of modern organic synthesis, with applications ranging from pharmaceutical intermediates to complex natural product synthesis. Among the plethora of chiral catalysts developed for this purpose, C2-symmetric bis(oxazoline) (BOX) ligands, in combination with transition metals like copper and ruthenium, have emerged as a highly effective and versatile class. This guide provides a comparative analysis of various BOX ligand derivatives, summarizing their performance in asymmetric cyclopropanation reactions based on experimental data.

## Performance Comparison of BOX Ligand Derivatives

The efficacy of a BOX ligand in asymmetric cyclopropanation is critically influenced by the steric and electronic nature of the substituents on the oxazoline rings and the ligand backbone. The following table summarizes the performance of several common and modified BOX ligands in the copper-catalyzed cyclopropanation of styrene with ethyl diazoacetate, a benchmark reaction for evaluating catalyst performance.

Ligand Derivative	R Group	Catalyst System	Yield (%)	trans:cis Ratio	ee (%) (trans)	ee (%) (cis)	Reference
Ph-BOX	Phenyl	Cu(OTf)	91	71:29	90	85	[1]
iPr-BOX	Isopropyl	Cu(OTf)	85	70:30	95	93	[1]
tBu-BOX	tert-Butyl	Cu(OTf)	99	94:6	>99	97	[1]
Inda-BOX	Indanyl	Cu(OTf) <sub>2</sub>	-	>98:2	98	-	[1]
SaBOX (L5)	Phenyl	Cu(MeC N) <sub>4</sub> PF <sub>6</sub>	90	>99:1	98	-	[2]

#### Key Observations:

- **Steric Hindrance:** Increasing the steric bulk of the substituent at the 4-position of the oxazoline ring (Ph < iPr < tBu) generally leads to higher diastereoselectivity (favoring the trans isomer) and enantioselectivity. The tert-butyl substituted BOX (tBu-BOX) ligand, in particular, has demonstrated exceptional levels of stereocontrol.[1]
- **Ligand Backbone:** Modifications to the ligand backbone, such as in Inda-BOX, can also significantly enhance enantioselectivity.[1]
- **Side Arm Modification (SaBOX):** The introduction of "side arms" on the methylene bridge of the BOX ligand, as seen in SaBOX derivatives, can lead to remarkable improvements in both diastereoselectivity and enantioselectivity, often achieving nearly perfect control.[2][3]

## Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for copper-catalyzed asymmetric cyclopropanation using standard and modified BOX ligands.

### Protocol 1: General Procedure for Asymmetric Cyclopropanation with a Cu(I)/tBu-BOX Catalyst

This protocol is adapted from the pioneering work of Evans and coworkers.

#### Materials:

- (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (tBu-BOX)
- Copper(I) trifluoromethanesulfonate benzene complex ( $\text{Cu}(\text{OTf}) \cdot 0.5\text{C}_6\text{H}_6$ )
- Styrene (freshly distilled)
- Ethyl diazoacetate (EDA)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ , anhydrous)

#### Procedure:

- In a flame-dried, argon-purged flask, the tBu-BOX ligand (1.1 mol%) is dissolved in anhydrous  $\text{CH}_2\text{Cl}_2$ .
- To this solution,  $\text{Cu}(\text{OTf}) \cdot 0.5\text{C}_6\text{H}_6$  (1.0 mol%) is added, and the mixture is stirred at room temperature for 1-2 hours to form the catalyst complex.
- Styrene (5 equivalents) is added to the catalyst solution.
- A solution of ethyl diazoacetate (1 equivalent) in anhydrous  $\text{CH}_2\text{Cl}_2$  is added dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.
- The reaction is stirred at room temperature until the diazoacetate is completely consumed (monitored by TLC or IR spectroscopy).
- The reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cyclopropane products.
- The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.

## Protocol 2: Asymmetric Cyclopropanation of a cis-1,2-Disubstituted Olefin with a Cu(I)/SaBOX Catalyst

This protocol highlights the use of a side-arm modified BOX ligand for a more challenging substrate.<sup>[2]</sup>

### Materials:

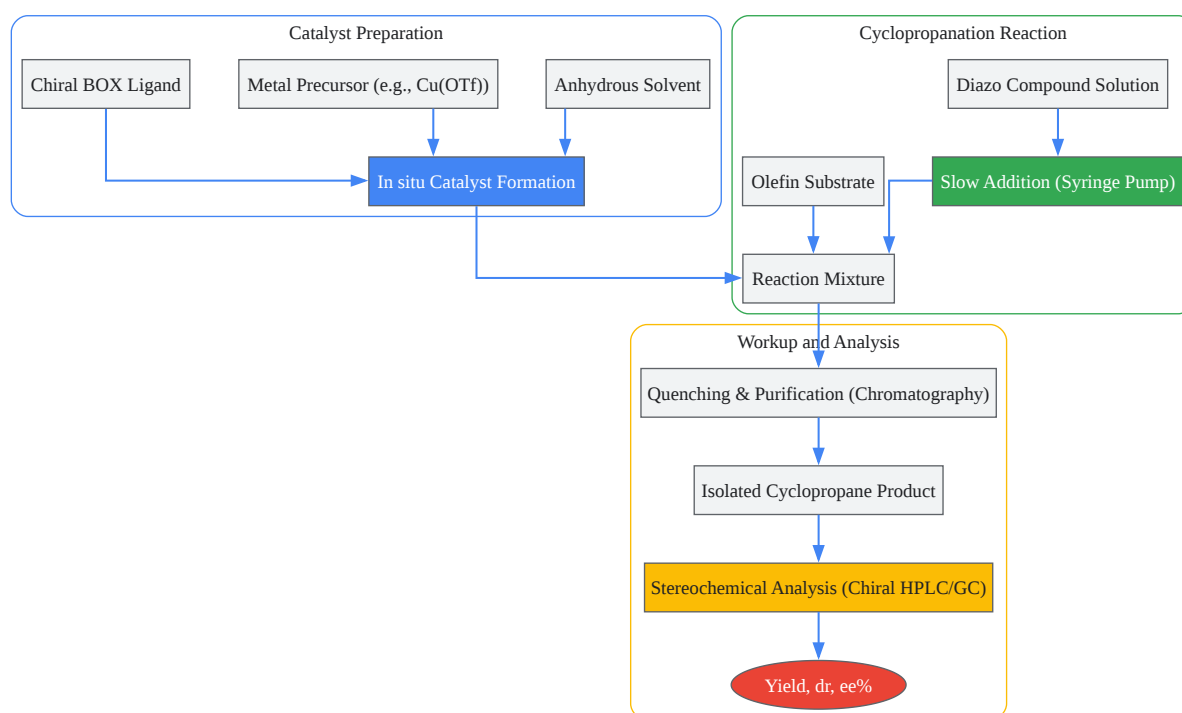
- SaBOX ligand L5 (as described in the reference)
- Copper(I) hexafluorophosphate acetonitrile complex ( $\text{Cu}(\text{MeCN})_4\text{PF}_6$ )
- cis- $\beta$ -Methylstyrene
- Ethyl  $\alpha$ -nitrodiazoacetate
- 1,2-Dichloroethane (DCE, anhydrous)

### Procedure:

- To a sealed tube under an argon atmosphere,  $\text{Cu}(\text{MeCN})_4\text{PF}_6$  (5 mol%) and the SaBOX ligand L5 (5.5 mol%) are added.
- Anhydrous DCE is added, and the mixture is stirred at room temperature for 30 minutes.
- cis- $\beta$ -Methylstyrene (1.2 equivalents) is added to the catalyst solution.
- A solution of ethyl  $\alpha$ -nitrodiazoacetate (1 equivalent) in anhydrous DCE is then added.
- The reaction mixture is stirred at 50 °C for the time specified in the literature to achieve high conversion.<sup>[2]</sup>
- Upon completion, the reaction mixture is cooled to room temperature and concentrated.
- The crude product is purified by flash chromatography on silica gel.
- The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.

## Experimental and Logical Workflow

The general workflow for a metal-catalyzed asymmetric cyclopropanation reaction is depicted below. This process involves the in situ formation of the active catalyst, followed by the controlled addition of the diazo compound to the olefin, and subsequent analysis of the stereochemical outcome.



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## Asymmetric Cyclopropanation Workflow

This guide provides a snapshot of the performance of different BOX ligand derivatives in a key asymmetric transformation. For researchers embarking on a synthesis that requires a chiral cyclopropane, the selection of the appropriate BOX ligand and reaction conditions is paramount. The data presented herein, along with the detailed protocols, should serve as a valuable starting point for catalyst screening and methods development.

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